molecular formula C16H20ClN B1520898 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride CAS No. 1171447-32-7

4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride

Cat. No. B1520898
M. Wt: 261.79 g/mol
InChI Key: ZKUQYOCUNPLZQU-UHFFFAOYSA-N
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Description

“4’-Tert-butyl-1,1’-biphenyl-3-amine hydrochloride”, also known as BPAH, is a chemical compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and alcohol. It is used in the generation of 1,2-di(lithiomethyl)benzene . It is found to accept electrons from Li metal to give a radical anion which is highly effective in the conversion of alkyl halides to alkyllithiums .

Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, which share a structural motif with 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride, are versatile intermediates for the asymmetric synthesis of amines. These compounds enable the efficient synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group in these imines activates them for nucleophilic addition and serves as a chiral directing group, which is easily removed after the addition reaction (Ellman et al., 2002).

Ligand Synthesis and Metal Complexation

Compounds like benzylidene(4-tert-butylphenyl)amine derivatives have been utilized in the synthesis of Schiff base ligands, leading to the creation of cyclometalated Rh(III) and Ir(III) complexes. These complexes have shown significant potential in binding with DNA and proteins, as well as displaying anticancer activity. The ability of these ligands to form stable complexes with metals and interact with biological molecules highlights the potential applications of related compounds in medicinal chemistry and bioinorganic chemistry (Mukhopadhyay et al., 2015).

Catalysis

Tert-butyl groups attached to phosphine ligands, similar to the tert-butyl group in 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride, have been shown to enhance the catalytic activity and enantioselectivity of rhodium complexes in asymmetric hydrogenation reactions. These ligands' steric bulk and electronic properties can significantly influence the reactivity and selectivity of metal-catalyzed transformations, making them valuable for synthetic organic chemistry (Imamoto et al., 2012).

properties

IUPAC Name

3-(4-tert-butylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13;/h4-11H,17H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQYOCUNPLZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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